molecular formula C31H42N2O4 B11631478 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11631478
M. Wt: 506.7 g/mol
InChI Key: BGRADOVNPQKUCX-BYCLXTJYSA-N
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Description

5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the tert-butylphenyl, diethylaminoethyl, hydroxy, and propoxybenzoyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features Similar compounds include those with variations in the substituents on the aromatic rings or the pyrrol-2-one core

Properties

Molecular Formula

C31H42N2O4

Molecular Weight

506.7 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H42N2O4/c1-8-19-37-24-15-16-25(21(4)20-24)28(34)26-27(22-11-13-23(14-12-22)31(5,6)7)33(30(36)29(26)35)18-17-32(9-2)10-3/h11-16,20,27,34H,8-10,17-19H2,1-7H3/b28-26+

InChI Key

BGRADOVNPQKUCX-BYCLXTJYSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)C(C)(C)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)C(C)(C)C)O)C

Origin of Product

United States

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